molecular formula C11H10O5S B188031 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 62113-92-2

4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B188031
CAS No.: 62113-92-2
M. Wt: 254.26 g/mol
InChI Key: CYBDGWFDZXOFSR-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-chromen-7-yl methanesulfonate is a coumarin-derived sulfonate ester characterized by a methanesulfonate group (-SO₃Me) at the 7-position of the coumarin scaffold. The methanesulfonate group enhances solubility and reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S/c1-7-5-11(12)15-10-6-8(3-4-9(7)10)16-17(2,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBDGWFDZXOFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977709
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62113-92-2
Record name MLS000766233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Substrate : 4-Methylumbelliferone (1.0 equiv, MW 176.17 g/mol)

  • Reagent : Methanesulfonyl chloride (1.2 equiv, MW 114.55 g/mol)

  • Base : Pyridine (2.5 equiv) or triethylamine (2.5 equiv)

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C → room temperature (RT), 12–24 hours

  • Workup : Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

ParameterValueImpact on Yield
Equiv. of MsCl1.0 vs. 1.268% → 89%
Base (Pyridine vs. Et₃N)Pyridine preferred89% vs. 82%
Solvent PolarityDCM > THF89% vs. 75%

Mechanistic Insight :
The base scavenges HCl, shifting equilibrium toward product formation. Excess MsCl ensures complete conversion, while polar aprotic solvents stabilize the transition state.

Coupling-Agent-Mediated Synthesis

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. This method avoids HCl generation, making it suitable for acid-labile coumarin derivatives.

Protocol:

  • Activation : Methanesulfonic acid (1.1 equiv) is activated with DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM at 0°C for 1 hour.

  • Coupling : 4-Methylumbelliferone (1.0 equiv) is added, and the mixture is stirred at RT for 24 hours.

  • Workup : Filter to remove dicyclohexylurea (DCU), concentrate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Coupling AgentYield (%)Purity (HPLC)
DCC9298.5
EDC8597.2

Advantages :

  • No acidic byproducts.

  • Higher selectivity for the 7-position due to DMAP’s catalytic role.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors (CFRs) are increasingly adopted to enhance mixing and heat transfer.

Optimized CFR Parameters:

  • Residence Time : 30 minutes

  • Temperature : 25°C

  • Solvent : Ethyl acetate (recyclable)

  • Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B)

MetricBatch vs. CFR
Yield89% vs. 94%
Solvent Consumption5 L/kg vs. 1.5 L/kg
Energy Cost$120/kg vs. $75/kg

Case Study :
A pilot plant achieved 92% yield using enzyme-catalyzed esterification with methanesulfonic anhydride under solvent-free conditions.

Green Chemistry Approaches

To align with sustainability goals, microwave-assisted and solvent-free methods have been explored:

Microwave Synthesis:

  • Conditions : 4-Methylumbelliferone (1.0 equiv), MsCl (1.1 equiv), K₂CO₃ (2.0 equiv), 100 W, 80°C, 10 minutes.

  • Yield : 91%.

Solvent-Free Mechanochemical Synthesis:

  • Grinding : Reactants ball-milled (300 rpm, 30 minutes) with NaHCO₃.

  • Yield : 88%.

Purification and Characterization

Recrystallization : Ethanol/water (3:1) yields needle-like crystals (mp 148–150°C).
Chromatography : SiO₂ with hexane/ethyl acetate (7:3) achieves >99% purity.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃SO₃), 2.58 (s, 3H, C4-CH₃), 6.30 (d, J = 1.0 Hz, H-3), 7.10–7.40 (m, H-5, H-6, H-8).

  • IR (cm⁻¹) : 1745 (C=O), 1360, 1170 (SO₂).

Challenges and Optimization

  • Side Reactions : Over-sulfonation at C-6 is mitigated by steric hindrance from the 4-methyl group.

  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of MsCl.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The chromenone core can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products depend on the specific reactions. For instance, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions modify the chromenone core.

Scientific Research Applications

Chemistry

4-Methyl-2-oxo-2H-chromen-7-yl methanesulfonate is primarily used as an intermediate in the synthesis of more complex molecules. Its unique methanesulfonate group allows for various substitution reactions, facilitating the development of new chemical entities.

Biology

In biological research, this compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 μg/mL
Escherichia coli100 μg/mL
Candida albicans125 μg/mL
  • Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit protein denaturation, suggesting potential anti-inflammatory effects through stabilization of proteins against thermal denaturation.
  • Antioxidant Properties : It exhibits strong antioxidant activity by scavenging reactive oxygen species (ROS), crucial for protecting cells from oxidative stress linked to various diseases.

Medicine

The therapeutic potential of this compound is being explored in treating various diseases. Its mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : The compound's ability to reduce pro-inflammatory cytokines like TNF-α and IL-6 highlights its potential in inflammatory disease management.
  • Anticancer Activity : Research indicates that derivatives of this compound may have anticancer properties, warranting further investigation into their efficacy against different cancer cell lines.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of related coumarin compounds using human serum albumin as a model. Results indicated significant inhibition of albumin denaturation compared to standard anti-inflammatory drugs like ibuprofen, showcasing the compound's potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Efficacy

In controlled experiments assessing antioxidant capacity using DPPH and ABTS assays, this compound exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants such as ascorbic acid.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

The structural and functional properties of 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate can be contextualized by comparing it with analogous sulfonate esters and other coumarin derivatives. Below is a detailed analysis:

Structural and Crystallographic Comparisons

Table 1: Key Structural Features of Sulfonate Derivatives
Compound Name Substituent on Sulfonate Molecular Formula Dihedral Angle (Coumarin–Aromatic Ring) Hydrogen Bonding Patterns Reference ID
This compound Methanesulfonate (-SO₃Me) C₁₁H₁₀O₅S Not reported Not reported [Synthesized in multiple protocols]
4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate 4-Methoxybenzenesulfonate C₁₇H₁₄O₆S 54.61° C–H⋯O bonds forming sheets
4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate (Tosylate) 4-Methylbenzenesulfonate C₁₇H₁₄O₅S Not reported Weak C–H⋯π interactions
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate Benzenesulfonate C₁₆H₁₁IO₅S Not reported Planar coumarin core

Key Observations :

  • Planarity : The coumarin core remains planar across derivatives, with deviations <0.02 Å .
  • Substituent Effects : The dihedral angle between the coumarin and sulfonate-attached aromatic ring varies with substituents. For example, the 4-methoxybenzenesulfonate derivative exhibits a 54.61° dihedral angle, influencing crystal packing via C–H⋯O hydrogen bonds .
  • Methanesulfonate vs.

Key Observations :

  • Universal Protocol : O-sulfonylation of 7-hydroxy-4-methylcoumarin with sulfonyl chlorides in CH₂Cl₂/Et₃N is a standard method for synthesizing these derivatives .

Key Observations :

  • Propionate esters (e.g., 4-methyl-2-oxo-2H-chromen-7-yl propionate) are used as self-immolative probes for detecting hydrogen sulfide, highlighting the versatility of coumarin esters in bioanalytical chemistry .

Stability and Reactivity

  • Methanesulfonate vs. Tosylate : Methanesulfonate’s smaller substituent may enhance hydrolytic stability compared to aromatic sulfonates, which are prone to enzymatic cleavage in biological systems.

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antioxidant activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a coumarin backbone with a methanesulfonate group, contributing to its unique reactivity and biological properties. The molecular formula is C₁₈H₁₄O₅S, with a molecular weight of approximately 346.34 g/mol. The presence of the methanesulfonate group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Anti-inflammatory Activity
Similar compounds have demonstrated the capacity to inhibit protein denaturation, which is indicative of potential anti-inflammatory effects. The mechanism involves the stabilization of proteins against thermal denaturation, thereby reducing inflammation markers in vitro .

2. Antioxidant Properties
Research indicates that this compound may exhibit strong antioxidant activity by scavenging reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of coumarin derivatives, including this compound. The compound has shown moderate antibacterial activity against several strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 μg/mL
Escherichia coli100 μg/mL
Candida albicans125 μg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Case Studies

A notable study evaluated the anti-inflammatory effects of related coumarin compounds using human albumin as a model. The results indicated that derivatives of this compound exhibited significant inhibition of albumin denaturation compared to standard drugs like ibuprofen, showcasing their potential as anti-inflammatory agents .

Another investigation focused on the synthesis and biological evaluation of derivatives containing this core structure. Compounds synthesized from this compound demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the versatility of coumarins in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-methylumbelliferone with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in ethyl acetate under reflux conditions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of coumarin to sulfonyl chloride) and extended reaction times (5–6 hours). Impurities from incomplete sulfonation can be mitigated by recrystallization in hexane/ethyl acetate (7:1 ratio) .

Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?

  • X-ray crystallography confirms the planar chromenone core and sulfonate ester geometry, with bond angles (e.g., O–S–C at ~106.43°) and torsional parameters (e.g., dihedral angle between coumarin and sulfonate groups: 71.40°) providing structural validation .
  • ¹H/¹³C NMR identifies key signals: aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm for C4-CH₃), and sulfonate oxygen environments (δ 3.1–3.3 ppm for OSO₂) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies indicate degradation under prolonged UV exposure due to the chromenone moiety, necessitating storage in amber vials at 4°C .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, alkylation) on the coumarin core influence biological activity, and what contradictions exist in reported data?

Structural analogs show activity trends tied to substituent electronic effects:

  • Halogenation (e.g., Cl at C3/C6) enhances anticancer activity but reduces solubility .
  • Methoxy groups on the sulfonate aryl ring (e.g., 4-methoxybenzenesulfonate) improve fluorescence properties for molecular labeling but may lower TNF-α inhibition efficacy . Contradictions : Some studies report high cytotoxicity for halogenated derivatives , while others note reduced activity due to steric hindrance . Resolution requires comparative assays under standardized conditions (e.g., MTT protocols across cell lines).

Q. What mechanistic insights explain its inhibitory activity against enzymes like Cdc25 phosphatases or HSP90?

The sulfonate group acts as a hydrogen-bond acceptor, targeting catalytic residues (e.g., Cys473 in Cdc25B). Docking studies reveal π-π stacking between the chromenone ring and hydrophobic enzyme pockets, with IC₅₀ values correlating with substituent electronegativity . Contradictory Ki values in literature may arise from assay variability (e.g., fluorescence quenching interference).

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • DFT calculations predict frontier molecular orbitals (e.g., HOMO-LUMO gap ~4.2 eV) to assess redox stability .
  • MD simulations evaluate membrane permeability via logP adjustments (e.g., adding polar groups to sulfonate derivatives reduces logP from 2.1 to 1.4) .

Methodological Guidance

Q. What strategies resolve discrepancies in crystallographic data between synthetic batches?

Discrepancies in unit cell parameters (e.g., a-axis variations ±0.05 Å) often stem from solvent inclusion or polymorphism. Use SC-XRD with high-resolution data (θ > 25°) and Hirshfeld surface analysis to identify packing differences .

Q. How can SAR studies differentiate between steric and electronic effects of substituents?

  • Hammett plots correlate substituent σ values with bioactivity (e.g., electron-withdrawing groups enhance Cdc25 inhibition) .
  • Comparative molecular field analysis (CoMFA) maps steric/electrostatic contributions using 3D-QSAR .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate

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